molecular formula C8H11N3 B12855042 5-amino-1-propyl-1H-pyrrole-3-carbonitrile

5-amino-1-propyl-1H-pyrrole-3-carbonitrile

Cat. No.: B12855042
M. Wt: 149.19 g/mol
InChI Key: NWRCDXOKPKVZAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-propyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound containing a pyrrole ring substituted with an amino group, a propyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-propyl-1H-pyrrole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable nitrile with an amino-substituted precursor in the presence of a catalyst. For example, the cyclization of 3-amino-1-propyl-1H-pyrrole-2-carbonitrile can be achieved using a base such as sodium hydride in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve multi-step processes starting from readily available raw materials. The process typically includes steps such as nitrile formation, amino group introduction, and cyclization. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-propyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Oxo derivatives of the pyrrole ring.

    Reduction: Amino derivatives with the nitrile group reduced to an amine.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

5-amino-1-propyl-1H-pyrrole-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural features.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-amino-1-propyl-1H-pyrrole-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and nitrile groups allows for interactions with various biomolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1H-pyrrole-3-carbonitrile: Lacks the propyl group, which may affect its reactivity and biological activity.

    5-amino-1-methyl-1H-pyrrole-3-carbonitrile: Contains a methyl group instead of a propyl group, leading to differences in steric and electronic properties.

    5-amino-1-ethyl-1H-pyrrole-3-carbonitrile: Similar to the propyl derivative but with a shorter alkyl chain.

Uniqueness

5-amino-1-propyl-1H-pyrrole-3-carbonitrile is unique due to the presence of the propyl group, which can influence its chemical reactivity and interactions with biological targets. This structural feature may enhance its potential as a versatile building block in organic synthesis and as a lead compound in drug discovery.

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

5-amino-1-propylpyrrole-3-carbonitrile

InChI

InChI=1S/C8H11N3/c1-2-3-11-6-7(5-9)4-8(11)10/h4,6H,2-3,10H2,1H3

InChI Key

NWRCDXOKPKVZAA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=C1N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.